molecular formula C24H29NO3 B1139268 (-)-Methyl(1S,2R)-2-[(4-Hydroxy-4-phenylpiperidin-1-yl)-methyl]-1-(4-nitrophenyl)cyclopropanecarboxylate CAS No. 932736-90-8

(-)-Methyl(1S,2R)-2-[(4-Hydroxy-4-phenylpiperidin-1-yl)-methyl]-1-(4-nitrophenyl)cyclopropanecarboxylate

Cat. No. B1139268
CAS RN: 932736-90-8
M. Wt: 379.5
InChI Key: BDSYECBSUUOPCT-XUZZJYLKSA-N
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Description

(-)-Methyl(1S,2R)-2-[(4-Hydroxy-4-phenylpiperidin-1-yl)-methyl]-1-(4-nitrophenyl)cyclopropanecarboxylate, also known as (-)-Methyl(1S,2R)-2-[(4-Hydroxy-4-phenylpiperidin-1-yl)-methyl]-1-(4-nitrophenyl)cyclopropanecarboxylate, is a useful research compound. Its molecular formula is C24H29NO3 and its molecular weight is 379.5. The purity is usually 95%.
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Scientific Research Applications

  • Sigma Receptor Ligands with Neuroprotective Effects : The enantiomers of this compound, synthesized as sigma receptor ligands, have been found to bind predominantly to sigma(1) receptors with reduced sigma(2) affinity. They have shown potential in restoring astroglial oxidative status modified by glutamate and exhibited in vivo anti-opioid effects on kappa opioid (KOP) receptor-mediated analgesia, suggesting neuroprotective effects (Prezzavento et al., 2010).

  • Biological Profile of Substituted 1-Phenyl-2-Cyclopropylmethylamines : This compound, along with similar ones, has shown high affinity for sigma1 sites and favorable selectivity. Binding affinity studies indicated no significant binding on other major neurotransmitter receptors, highlighting its specificity. This profile suggests potential applications in neuropsychiatric and neurodegenerative disorders (Prezzavento et al., 2007).

  • Effect on Lipid Membranes : Research on the absorption of this compound by cell membranes using differential scanning calorimetry showed that it affects the thermodynamic parameters of phospholipids differently based on its form (salt or base) and amount in the lipid matrix. This study provides insights into how the compound interacts with cell membranes, important for its pharmacokinetics (Sarpietro et al., 2014).

  • Interaction with Biomembrane Models : Investigations into the absorption and interaction of similar sigma ligands with biomembrane models have been conducted, providing further understanding of their pharmacodynamic properties. This is crucial for developing drugs that target specific receptors in the brain (Marrazzo et al., 2021).

  • Antagonizing Kappa Opioid Receptor-Mediated Antinociceptive Effect : This compound has been shown to antagonize the antinociceptive effect of the kappa opioid receptor, suggesting its role in modulating pain and its potential as a therapeutic agent in pain management (Prezzavento et al., 2008).

properties

IUPAC Name

methyl (1S,2R)-2-[(4-hydroxy-4-phenylpiperidin-1-yl)methyl]-1-(4-methylphenyl)cyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO3/c1-18-8-10-20(11-9-18)24(22(26)28-2)16-21(24)17-25-14-12-23(27,13-15-25)19-6-4-3-5-7-19/h3-11,21,27H,12-17H2,1-2H3/t21-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDSYECBSUUOPCT-XUZZJYLKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(CC2CN3CCC(CC3)(C4=CC=CC=C4)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[C@@]2(C[C@H]2CN3CCC(CC3)(C4=CC=CC=C4)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(-)-Methyl(1S,2R)-2-[(4-Hydroxy-4-phenylpiperidin-1-yl)-methyl]-1-(4-nitrophenyl)cyclopropanecarboxylate

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